Alanine-2,3,3,3-d4
Description
Significance of Stable Isotope Labeling in Contemporary Biochemical Research
Stable isotope labeling is a technique where an atom in a molecule is replaced by one of its stable (non-radioactive) isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). pubcompare.ai Unlike their radioactive counterparts, stable isotopes can be used safely in a wide array of experimental settings, including human studies, without the risk of radiation exposure. pubcompare.ai This methodology enables researchers to "trace" the path of labeled molecules through complex biochemical pathways, monitor their transformation into other metabolites, and quantify their presence with high precision using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. pubcompare.ai This has become an indispensable tool in fields like metabolomics, proteomics, and drug development for understanding the dynamics of metabolic networks, protein synthesis, and the mechanisms of disease. pnas.org
Role of Deuterium in Molecular and Cellular Investigations
Deuterium (²H), or heavy hydrogen, is a stable isotope of hydrogen with a nucleus containing one proton and one neutron. Its mass is approximately double that of protium (B1232500) (¹H), the most common hydrogen isotope. researchgate.net This significant mass difference leads to the deuterium kinetic isotope effect (KIE), where chemical bonds involving deuterium (e.g., C-D) are stronger and break more slowly than those involving protium (e.g., C-H). researchgate.net This property is exploited in mechanistic studies of enzymes and in drug development to slow metabolic degradation. nih.gov Furthermore, the substitution of protons with deuterons in a molecule dramatically alters its NMR properties. In ¹H NMR, the signals from deuterated positions disappear, simplifying complex spectra and helping to solve the structures of large proteins. researchgate.netnih.gov This makes deuterium labeling a powerful tool for investigating molecular interactions, dynamics, and structure. nih.govnih.gov
Overview of DL-Alanine-2,3,3,3-d4 within Isotopic Labeling Strategies
DL-Alanine-2,3,3,3-d4 is an isotopically labeled form of the amino acid alanine (B10760859) where the four hydrogen atoms on the alpha-carbon and beta-carbon have been replaced by deuterium atoms. nih.gov As a deuterated analog of a non-essential amino acid, it can be readily incorporated into biological systems. physiology.org This makes it an ideal tracer for metabolic studies and a reliable internal standard for the precise quantification of natural alanine in biological samples using isotope dilution mass spectrometry. pubcompare.airesearchgate.net Its use in NMR is particularly valuable for simplifying spectra and studying the structure and dynamics of proteins and other macromolecules. isotope.comckisotopes.com
Historical Context and Evolution of Deuterated Amino Acid Applications
The discovery of deuterium by Harold Urey in the early 1930s paved the way for its use in scientific research. physiology.org Early work by pioneers like Rudolf Schoenheimer and David Rittenberg demonstrated the dynamic nature of body constituents using isotope tracers. physiology.org Specifically, Hans Ussing was the first to show that deuterium from heavy water (D₂O) could be incorporated into proteins in rats. physiology.org Initially, in the 1960s and 1970s, deuterated amino acids were primarily used as internal standards for analytical techniques. However, their application has expanded significantly. Researchers soon began using them to probe enzyme mechanisms and, with the advent of high-field NMR, to simplify complex spectra of proteins, allowing for detailed structural and dynamic studies of macromolecules that were previously intractable. pnas.orgresearchgate.netnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-2,3,3,3-tetradeuteriopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/i1D3,2D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAYBMKLOCPYGJ-MZCSYVLQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30583937 | |
| Record name | (2,3,3,3-~2~H_4_)Alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
93.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53795-92-9 | |
| Record name | (2,3,3,3-~2~H_4_)Alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Applications in Metabolic Pathway Elucidation and Flux Analysis
Tracing Intermediary Metabolism with Deuterated Alanine (B10760859)
The use of deuterated alanine is fundamental to mapping the connections within intermediary metabolism, particularly the interplay between carbohydrate, amino acid, and lipid metabolism. When DL-Alanine-2,3,3,3-d4 is introduced into a biological system, it is taken up by cells and participates in the same biochemical reactions as its unlabeled counterpart.
A primary application of DL-Alanine-2,3,3,3-d4 is to trace the synthesis of other non-essential amino acids. The deuterium (B1214612) label can be transferred from alanine to other amino acids through the action of aminotransferases, enzymes crucial for amino acid synthesis and degradation. physiology.org For instance, the deuterium from labeled alanine can be incorporated into glutamate (B1630785) and aspartate. This occurs because alanine is synthesized from pyruvate (B1213749), a central product of glycolysis. The deuterium atoms from alanine can be transferred through transamination reactions, which involve the exchange of an amino group from an amino acid to a keto acid.
One study examined the extent of deuterium incorporation from heavy water (D₂O) into the non-essential amino acids of egg white proteins in the Japanese quail. While the tracer was D₂O and not deuterated alanine, the results demonstrate the principle of deuterium incorporation into amino acids synthesized by the organism. The study revealed significant deuterium labeling in several non-essential amino acids, highlighting the active biosynthetic pathways.
| Amino Acid | Mole Percent of Monolabeled Molecules (Mean ± SD) |
|---|---|
| Alanine | 34.63 ± 1.090 |
| Glutamic Acid | 26.69 ± 2.46 |
| Serine | 26.07 ± 0.539 |
| Glycine | 20.28 ± 1.24 |
| Aspartic Acid | 10.33 ± 0.246 |
| Proline | 6.47 ± 0.914 |
| Threonine (Essential Amino Acid Control) | 4.88 ± 0.539 |
This table illustrates the principle of deuterium incorporation into newly synthesized non-essential amino acids. The data is from a study using D₂O as the deuterium source, but the concept of tracking deuterium as it moves through metabolic pathways is directly relevant to studies using DL-Alanine-2,3,3,3-d4.
DL-Alanine-2,3,3,3-d4 is instrumental in studying the alanine cycle, also known as the glucose-alanine cycle. This cycle is a key process for transporting nitrogen from peripheral tissues, such as muscle, to the liver in a non-toxic form. nih.gov In muscle, glucose is broken down to pyruvate, which can then be transaminated to form alanine. This alanine is released into the bloodstream and taken up by the liver. In the liver, alanine is converted back to pyruvate, which is used for gluconeogenesis to produce new glucose. nih.gov This newly formed glucose can then be released back into the circulation for use by tissues like the muscle.
By using labeled alanine, researchers can quantify the rate of this cycle and understand how it is affected by different physiological states, such as exercise or fasting. youtube.com For example, studies in adult zebrafish with melanoma have used isotope tracers to demonstrate a tumor-liver alanine cycle, where melanoma cells excrete glucose-derived alanine, which is then used by the liver for gluconeogenesis to maintain blood glucose levels. nih.govnih.gov This highlights how cancer cells can co-opt systemic metabolism to support their high energy demands. nih.govnih.gov
Quantitative Metabolic Flux Analysis using DL-Alanine-2,3,3,3-d4
Metabolic flux analysis is a technique used to measure the rates (fluxes) of reactions within a metabolic network. Isotope tracers like DL-Alanine-2,3,3,3-d4 are essential for these studies. By measuring the rate at which the deuterium label from alanine appears in other metabolites, researchers can calculate the in vivo rates of the metabolic pathways connecting them. nih.gov
A study comparing different isotopic tracers of alanine in healthy subjects found that the choice of label position on the alanine molecule significantly affects the measured flux rates, emphasizing the complexity of alanine metabolism. nih.gov This underscores the importance of selecting the appropriate tracer for the specific metabolic question being investigated. nih.gov
| Alanine Tracer | Alanine Flux (μmol·kg⁻¹·h⁻¹) (Mean ± SE) |
|---|---|
| [3,3,3-²H₃]alanine | 474 ± 41 |
| [3-¹³C]alanine | 317 ± 22 |
| [1-¹³C]alanine | 297 ± 12 |
| [¹⁵N]alanine | 226 ± 7 |
This table shows that the measured rate of alanine turnover is highly dependent on the specific isotopically labeled form of alanine used. nih.gov While DL-Alanine-2,3,3,3-d4 is not listed, the data for [3,3,3-²H₃]alanine (a trideuterated form) illustrates how deuterated tracers are used to determine metabolic rates.
Application in Disease State Characterization (e.g., Diabetes Diagnostics)
The study of alanine metabolism using tracers like DL-Alanine-2,3,3,3-d4 has direct applications in understanding and potentially diagnosing diseases. The alanine cycle is closely linked to glucose homeostasis, and its dysregulation is implicated in metabolic disorders. For instance, the enzyme alanine aminotransferase (ALT), which is central to the alanine cycle, is often used as a marker for liver health. Elevated ALT levels can be an indicator of metabolic dysfunction and have been explored as a predictive marker for the development of type II diabetes. chemicalbook.comcookechem.com
Metabolomic studies have utilized DL-Alanine-2,3,3,3-d4 as an internal standard to profile metabolites in early pregnancy. medscinet.net Such research aims to discover biomarkers that can predict the subsequent development of gestational diabetes mellitus (GDM), a condition characterized by impaired glucose tolerance during pregnancy. medscinet.net By identifying changes in the metabolic profile early on, it may be possible to develop better prevention and treatment strategies. medscinet.net
Isotope Dilution Mass Spectrometry for Metabolomic Quantification
Isotope dilution mass spectrometry (IDMS) is considered a gold-standard method for the accurate and precise quantification of metabolites in complex biological samples like blood serum or cell extracts. nih.govacs.org This technique relies on the use of a stable isotope-labeled internal standard, which is a compound chemically identical to the analyte of interest but with a different mass due to isotopic enrichment. nih.gov
DL-Alanine-2,3,3,3-d4 is an ideal internal standard for the quantification of endogenous alanine. medscinet.net A known amount of the deuterated standard is added to a biological sample before any processing or analysis. medscinet.netunivie.ac.at Because the labeled standard behaves identically to the unlabeled endogenous alanine during extraction, derivatization, and chromatographic separation, any sample loss or variation will affect both compounds equally. nih.gov In the mass spectrometer, the two compounds are separated by their mass-to-charge (m/z) ratio. The concentration of the endogenous analyte can be determined with high accuracy by measuring the ratio of the signal from the unlabeled analyte to that of the labeled standard. acs.orgunivr.it This method effectively corrects for matrix effects and other sources of analytical error that can compromise quantification. core.ac.uk
| Compound | Chemical Formula | Monoisotopic Mass (Da) | Description |
|---|---|---|---|
| Alanine (Endogenous) | C₃H₇NO₂ | 89.0477 | The target analyte to be quantified in a biological sample. |
| DL-Alanine-2,3,3,3-d4 | C₃D₄H₃NO₂ | 93.0728 | The stable isotope-labeled internal standard added to the sample in a known amount. nih.govsigmaaldrich.com |
Applications in Proteomics and Protein Dynamics Studies
Quantification of Protein Synthesis Rates
The measurement of protein synthesis rates is fundamental to understanding cellular health, disease progression, and responses to therapeutic interventions. Deuterium-based labeling methods, utilizing compounds like DL-Alanine-2,3,3,3-d4, offer a robust approach for these quantitative studies.
The use of deuterium (B1214612) oxide (D₂O), or heavy water, has significantly broadened the ability to measure protein synthesis over extended periods. physiology.orgphysiology.org This method is applicable across various models, from in vitro cell cultures to in vivo human studies. physiology.orge-acnm.org The core principle involves the administration of D₂O, which leads to the enrichment of the body's water pool with deuterium. nih.gov Through metabolic processes, primarily transamination, the deuterium from D₂O is incorporated into non-essential amino acids. physiology.orgresearchgate.net
Alanine (B10760859) is frequently the amino acid of choice for analysis due to its abundance and the presence of four non-labile hydrogen positions where deuterium can be incorporated. physiology.orgmetsol.com As newly synthesized proteins incorporate this deuterated alanine, the rate of protein synthesis can be determined by measuring the enrichment of deuterated alanine in proteins of interest over time. physiology.orgnih.gov This technique is advantageous because it circumvents issues associated with traditional labeled amino acid infusion studies, such as selecting the correct precursor pool. physiology.org The body water pool equilibrates relatively quickly, and this enrichment serves as a stable precursor for alanine labeling. physiology.orgnih.gov
For in vitro studies, D₂O is added to the culture medium. nih.gov Care must be taken to use media free of non-labeled alanine to avoid isotopic dilution. physiology.org
Table 1: Key Aspects of D₂O Labeling for Protein Synthesis Measurement
| Parameter | Description | Relevance |
| Tracer | Deuterium Oxide (D₂O) | A universal, non-radioactive tracer that is easily administered in vivo and in vitro. oup.com |
| Mechanism | Incorporation of deuterium from body/media water into non-essential amino acids via intermediary metabolism (e.g., transamination). physiology.org | Allows for the labeling of precursor amino acid pools for protein synthesis. |
| Analyte | Deuterated Alanine (e.g., Alanine-d4) | Alanine is abundant and has multiple sites for deuterium incorporation, making it a reliable marker for synthesis. physiology.orgmetsol.com |
| Application | In vivo (human, rodent) and in vitro (cell culture) studies. physiology.org | Versatile method applicable to a wide range of biological systems. |
| Measurement | Mass Spectrometry (e.g., GC-MS, LC-MS/MS, IRMS) | Used to quantify the enrichment of deuterated alanine in the precursor pool (plasma/media) and the product (protein-bound alanine). metsol.comresearchgate.net |
| Advantages | Measures long-term synthesis rates, less invasive, avoids non-steady-state precursor issues. physiology.orgphysiology.org | Provides a cumulative picture of protein dynamics under free-living conditions. nih.gov |
The fractional synthesis rate (FSR) represents the fraction of a specific protein pool that is synthesized per unit of time. When using D₂O labeling, the FSR is calculated based on the enrichment of deuterated alanine in the newly synthesized proteins relative to the precursor pool enrichment. physiology.orgmetsol.com
The calculation typically follows a precursor-product model. The enrichment of the precursor pool (free alanine in plasma or tissue) is measured, often reaching a stable plateau after D₂O administration. physiology.orgnih.gov The incorporation of this labeled alanine into the protein of interest is then measured at one or more time points. nih.gov The increase in protein-bound deuterated alanine enrichment over time reflects the synthesis rate. nih.gov
A common formula to calculate FSR is: FSR (%/day) = [E_product(t) / E_precursor] x (1/t) x 100 Where:
E_product(t) is the enrichment of deuterated alanine in the protein product at time t.
E_precursor is the enrichment of the deuterated alanine in the precursor pool.
t is the duration of the labeling period in days.
For studies with continuous labeling, an exponential equation is often used to account for the ongoing synthesis process: FSR = -ln(1 - f) / t Where f is the fraction of newly synthesized protein, calculated as the protein-bound alanine enrichment divided by the precursor pool alanine enrichment, and t is the time in days. nih.gov
Table 2: Representative Data for Muscle Protein FSR Calculation
| Parameter | Representative Value | Source |
| Labeling Period (t) | 7 days | researchgate.net |
| Precursor Pool Enrichment (E_precursor) | ~0.5% | e-acnm.org |
| Protein-Bound Alanine Enrichment (E_product at t=7) | ~0.05% | researchgate.net |
| Calculated FSR | ~1.4% per day | researchgate.net |
This table provides an illustrative example of values that might be obtained in a human muscle protein synthesis study.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) using Deuterated Alanine
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful mass spectrometry-based technique for quantitative proteomics. wikipedia.org While amino acids labeled with heavy stable isotopes like ¹³C and ¹⁵N are most common, deuterated amino acids such as DL-Alanine-2,3,3,3-d4 can also be used. creative-proteomics.comsigmaaldrich.com The use of deuterated amino acids can be more economical. nih.gov However, a potential drawback is that deuterated peptides can sometimes separate differently from their non-deuterated counterparts during reverse-phase liquid chromatography, which could affect quantification. creative-proteomics.comsigmaaldrich.comnih.gov
The fundamental principle of SILAC is the metabolic incorporation of a "light" (natural isotope) or a "heavy" (stable isotope-labeled) amino acid into the entire proteome of cultured cells. wikipedia.orgcreative-proteomics.com
The typical SILAC workflow involves:
Adaptation Phase: Two populations of cells are cultured in specialized media. One medium contains a normal "light" amino acid (e.g., L-Alanine), while the other contains a "heavy" version (e.g., L-Alanine-d4). creative-proteomics.com The cells are grown for a sufficient number of divisions to ensure that nearly all proteins have incorporated the respective labeled amino acid. cuni.cz
Experimental Phase: The two cell populations are subjected to different experimental conditions (e.g., drug treatment vs. control). creative-proteomics.com
Mixing and Processing: After the experiment, the cell populations are combined, typically in a 1:1 ratio. cuni.cz The combined proteins are then extracted, digested (usually with trypsin), and analyzed by mass spectrometry. univr.it
Quantification: In the mass spectrometer, a peptide containing the heavy amino acid will have a higher mass than its light counterpart. The ratio of the signal intensities of the heavy and light peptide pairs directly corresponds to the relative abundance of that protein between the two experimental conditions. wikipedia.orgcuni.cz A ratio of 1:1 indicates no change in protein abundance, while a ratio greater or less than 1 indicates upregulation or downregulation, respectively. nih.gov
Conventional SILAC is challenging to apply to non-dividing or slowly dividing cells, such as primary neurons, because achieving the near-complete labeling required for accurate quantification is difficult without the dilution effect of cell division. nih.govresearchgate.net Incomplete labeling can skew the quantification ratios. nih.gov
To overcome this, modified SILAC strategies have been developed for these cell types:
Multiplex or Dual-Labeling SILAC: Instead of comparing a "heavy" labeled state to a "light" unlabeled state, two different "heavy" isotope-labeled amino acids are used to label the two cell populations being compared (e.g., "medium-heavy" vs. "heavy"). nih.govspringernature.com This approach allows for accurate quantification even with partial labeling because both cell populations are assumed to incorporate the labels at a similar rate, and any incomplete labeling affects both states equally. researchgate.net
Dynamic SILAC (dSILAC): This method measures protein turnover by tracking the rate of incorporation of heavy amino acids over time, making it suitable for non-dividing cells. omicsdi.org
These adaptations have enabled the successful use of SILAC to study the proteomes of differentiated cells like primary neurons, providing valuable insights into neuronal function and dynamics. researchgate.netnih.gov
SILAC is a highly effective tool for studying dynamic cellular processes like protein-protein interactions (PPIs) and post-translational modifications (PTMs) such as phosphorylation. wikipedia.orgsigmaaldrich.com
For PPI analysis, an affinity purification (pull-down) experiment is performed on a mixed lysate from "light" and "heavy" labeled cells, where one contains a tagged "bait" protein. creative-proteomics.com Specific interaction partners will be highly enriched (high heavy/light ratio), while non-specific background proteins will have a ratio close to 1:1, allowing for their clear distinction. univr.itnih.gov
SILAC has been successfully applied to analyze signaling pathways by quantifying changes in the phosphoproteome. cuni.czmolbiolcell.org For instance, researchers have used SILAC to study changes in the neuronal phosphotyrosine proteome in response to stimuli like brain-derived neurotrophic factor (BDNF). nih.gov In such an experiment, BDNF-treated neurons (e.g., "heavy" labeled) are compared to control neurons ("light" labeled). After cell lysis and mixing, phosphotyrosine-containing peptides are enriched and analyzed by MS. The resulting SILAC ratios reveal which proteins undergo changes in tyrosine phosphorylation upon BDNF stimulation, identifying key components of the signaling cascade. nih.gov
Table 3: Proteins with Altered Phosphotyrosine Association upon BDNF Treatment in Primary Neurons (Illustrative SILAC Data)
| Protein Name | Gene Name | SILAC Ratio (BDNF-treated / Control) | Putative Function |
| Tropomyosin receptor kinase B | TrkB | > 1.50 | Receptor for BDNF. nih.gov |
| Hepatocyte growth factor-regulated tyrosine kinase substrate | Hrs | > 1.50 | Regulates intracellular trafficking of receptor tyrosine kinases. nih.gov |
| Signal-transducing adaptor molecule | STAM | > 1.50 | Involved in downstream signaling from receptor tyrosine kinases. nih.gov |
| 14-3-3 protein zeta/delta | YWHAZ | > 1.50 | Adaptor protein involved in signal transduction. acs.org |
This table is based on findings from studies applying SILAC to investigate phosphotyrosine-dependent signaling. nih.govacs.org
Table of Mentioned Compounds
Advancements in Mass Spectrometry-Based Quantitative Proteomics with Deuterated Labels
The use of stable isotope-labeled compounds, particularly those incorporating deuterium, has become a cornerstone of modern quantitative proteomics. Deuterated labels, such as DL-Alanine-2,3,3,3-d4, offer a reliable and versatile means to introduce a specific mass difference into peptides and proteins. This mass shift is detectable by mass spectrometry, enabling the relative or absolute quantification of protein abundance between different biological samples. These advancements have led to several sophisticated quantification strategies that enhance accuracy, precision, and throughput in proteomics research. acs.orgacs.org
DL-Alanine-2,3,3,3-d4 is an isotopically labeled form of the amino acid alanine where four hydrogen atoms have been replaced by deuterium. pubcompare.aiisotope.com This substitution increases its molecular weight by approximately 4 Da compared to the natural "light" alanine. This distinct mass difference makes it an ideal tracer and internal standard for mass spectrometry-based applications, including metabolic labeling studies where it can be incorporated directly into proteins during synthesis. pubcompare.ai
Precursor Ion-Based Quantification
Precursor ion-based quantification is one of the most fundamental and accurate methods in quantitative proteomics. acs.orgnih.gov The strategy relies on introducing a stable isotope label into one sample population, rendering its peptides "heavy," while the control population remains "light." When the samples are mixed and analyzed, the mass spectrometer detects pairs of chemically identical peptides that differ only by the mass of the incorporated isotopes. Quantification is achieved by comparing the signal intensities or the areas under the curve of these light and heavy peptide precursor ions at the MS1 level. nih.gov
A common method for introducing the label is through metabolic labeling, such as Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC). creative-peptides.com In a SILAC experiment, cells can be grown in a medium where a standard amino acid is replaced by its heavy isotopic counterpart. For instance, one cell culture could be grown in a medium containing standard "light" L-alanine, while another is grown in a medium containing "heavy" L-Alanine-2,3,3,3-d4. The cellular machinery incorporates these amino acids into proteins during synthesis.
The mass difference between the light and heavy peptides should ideally be 4 Da or more to avoid interference from the natural isotopic envelope of the light peptide. acs.orgnih.gov The use of DL-Alanine-2,3,3,3-d4 fits this requirement perfectly, creating a clear mass separation for accurate MS1-level quantification.
Table 1: Comparison of a Peptide Containing Light vs. Heavy Alanine
This table illustrates the mass difference at the precursor ion level for a hypothetical peptide when labeled with L-Alanine-2,3,3,3-d4.
| Feature | "Light" Peptide | "Heavy" Peptide (Labeled) |
| Peptide Sequence | Val-Ala -Gly-Leu | Val-Ala(d4) -Gly-Leu |
| Incorporated Amino Acid | L-Alanine | L-Alanine-2,3,3,3-d4 |
| Monoisotopic Mass of Alanine | 89.047 g/mol | 93.072 g/mol |
| Resulting Mass Shift | N/A | ~4 Da |
| Quantification Level | MS1 Precursor Ion | MS1 Precursor Ion |
Reporter Ion-Based Quantification
Reporter ion-based quantification employs isobaric tags, which are molecules that have the same total mass but are designed to yield unique "reporter ions" of different masses upon fragmentation (MS/MS or MS3). acs.orgthermofisher.com This approach allows for the simultaneous analysis of multiple samples (multiplexing) because the tagged peptides from different samples are indistinguishable at the MS1 level. acs.org Popular examples of isobaric tags include Tandem Mass Tags (TMT) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ). acs.orgnih.gov
An isobaric tag generally consists of three parts: a reactive group that binds to the peptide (e.g., at the N-terminus or lysine (B10760008) side chains), a mass balancer group, and a reporter group. acs.org While the total mass of the tags is identical, the distribution of heavy isotopes (like ¹³C, ¹⁵N, or ²H) between the reporter and balancer groups differs. During MS/MS analysis, the tag cleaves at a specific linker, releasing the reporter ions. Since the reporter ions have different masses, their signal intensities can be used to quantify the relative abundance of the peptide from each of the multiplexed samples. thermofisher.com
Although direct synthesis of TMT or iTRAQ tags from DL-Alanine-2,3,3,3-d4 is not their standard application, deuterium is a key component in some isobaric tagging strategies. For example, the DiART (Deuterium Isobaric Amine-Reactive Tag) reagents use deuterium to generate reporter ions, demonstrating the utility of deuterium labeling in this quantification method. bioanalysis-zone.com The principle relies on the unique fragmentation of these deuterated tags to provide quantitative information.
Table 2: Principle of Reporter Ion-Based Quantification (Hypothetical 4-plex)
This table outlines the concept of how isobaric tags generate distinct reporter ions for quantification.
| Sample | Tag Structure (Conceptual) | Total Mass of Tag | Mass of Reporter Ion (Post-Fragmentation) |
| Sample 1 | Reporter (Light) + Balancer (Heavy) | Isobaric (e.g., 145 Da) | 126 m/z |
| Sample 2 | Reporter (Medium) + Balancer (Medium) | Isobaric (e.g., 145 Da) | 127 m/z |
| Sample 3 | Reporter (Heavy) + Balancer (Light) | Isobaric (e.g., 145 Da) | 128 m/z |
| Sample 4 | Reporter (Extra Heavy) + Balancer (Extra Light) | Isobaric (e.g., 145 Da) | 129 m/z |
Hybrid Labeling Approaches
Hybrid labeling strategies combine two or more different types of isotopic labeling methods to significantly increase the multiplexing capacity of a quantitative proteomics experiment. acs.org These approaches leverage the strengths of different techniques, such as combining precursor-level isotopic labeling with reporter ion-based isobaric tagging. acs.org
A powerful example of a hybrid approach is the combination of SILAC with TMT labeling. acs.org In this design, two or three distinct SILAC-labeled cell populations (e.g., "light," "medium," and "heavy") can be established. The "heavy" state could be achieved by incorporating an amino acid like L-Alanine-2,3,3,3-d4. After cell growth and protein extraction, the proteins from each SILAC state are digested into peptides. Then, the peptides from each SILAC-labeled proteome are further labeled with a full set of isobaric tags (e.g., a 16-plex TMTpro kit). nih.gov
By combining a 3-plex SILAC experiment with 16-plex TMT labeling, researchers can quantify proteins across 48 different samples in a single mass spectrometry run (3 SILAC states x 16 TMT tags = 48-plex). nih.gov This dramatically increases throughput, which is highly beneficial for large-scale studies, such as analyzing drug responses across multiple cell lines and doses. Quantification relies on both the MS1 level (to distinguish the SILAC pairs) and the MS/MS or MS3 level (to quantify using the TMT reporter ions). acs.org
Table 3: Example of a Hybrid Labeling Workflow (SILAC + TMT)
This table demonstrates how combining labeling methods increases multiplexing capability.
| Labeling Stage | Method Used | Role of DL-Alanine-2,3,3,3-d4 | Multiplexing Level |
| Stage 1: Metabolic Labeling | 2-plex SILAC | Used to create the "heavy" cell population, distinguishing it from the "light" population at the MS1 level. | 2 |
| Stage 2: Chemical Labeling | 16-plex TMTpro | Peptides from both the "light" and "heavy" populations are labeled with TMT tags. | 16 |
| Total Multiplexing Capacity | Hybrid (SILAC + TMT) | Enables the precursor mass distinction that underpins the first level of multiplexing. | 32 (2 x 16) |
Applications of DL-Alanine-2,3,3,3-d4 in Structural Biology and Molecular Dynamics
The deuterated chemical compound DL-Alanine-2,3,3,3-d4 is a pivotal tool in the fields of structural biology and molecular dynamics. Its unique isotopic composition, where four hydrogen atoms are substituted with deuterium, provides researchers with a powerful probe for investigating the structure, dynamics, and interactions of biological macromolecules through advanced spectroscopic techniques.
Applications in Scientific Research
Metabolic Pathway Analysis and Fluxomics
As a metabolic tracer, DL-Alanine-2,3,3,3-d4 allows researchers to follow the journey of alanine's carbon skeleton through interconnected metabolic pathways. Alanine (B10760859) is central to the glucose-alanine cycle, a process that shuttles amino groups and carbons between muscle and the liver. physiology.org By administering the labeled alanine and using mass spectrometry to detect the deuterium (B1214612) label in downstream products, scientists can quantify the rate of its conversion into glucose (gluconeogenesis), pyruvate (B1213749), and other metabolites. physiology.org This provides a dynamic view of metabolic fluxes, which is invaluable for studying diseases like diabetes and cancer where these pathways are often dysregulated. pubcompare.ai
Protein Structure and Dynamics Studies via NMR Spectroscopy
In NMR studies of large proteins (>30 kDa), spectra can become overcrowded and difficult to interpret due to signal overlap. isotope.com Deuteration of the protein, except for specific protons of interest, is a powerful strategy to overcome this limitation. Incorporating deuterated alanine residues into a protein simplifies the ¹H-NMR spectrum by removing the signals from those residues. ckisotopes.com This technique is particularly useful when combined with selective protonation of other key amino acids (like isoleucine, leucine, and valine), allowing researchers to study specific regions of a large protein or protein complex, such as active sites or interfaces of interaction, with much greater clarity. isotope.comckisotopes.com
Internal Standards in Quantitative Mass Spectrometry
One of the most widespread applications of DL-Alanine-2,3,3,3-d4 is as an internal standard for quantitative analysis. pubcompare.airesearchgate.net In isotope dilution mass spectrometry, a known amount of the deuterated standard is added to a biological sample (like blood plasma or cell extract). pubcompare.ai The standard is chemically identical to the analyte (unlabeled alanine) and thus behaves identically during sample preparation and analysis, correcting for any sample loss or variations in instrument response. researchgate.net Because the mass spectrometer can easily distinguish between the "heavy" deuterated standard and the "light" endogenous alanine based on their mass difference, a precise and accurate quantification of the alanine concentration in the original sample can be achieved. shimadzu.comnih.gov
Methodological Considerations and Advanced Labeling Strategies
Strategies for Achieving High Deuterium (B1214612) Incorporation Levels
Achieving high levels of deuterium incorporation is critical for many applications, most notably in nuclear magnetic resonance (NMR) spectroscopy and neutron crystallography, where replacing protium (B1232500) (¹H) with deuterium (²H) can significantly enhance experimental outcomes. mdpi.com Several strategies have been developed to maximize the deuterium content in amino acids like alanine (B10760859).
One of the most common approaches involves the overexpression of proteins in host organisms, such as Escherichia coli, grown in a deuterated environment. mdpi.comscirp.org This typically involves using a defined minimal medium with heavy water (D₂O) as the solvent and a deuterated carbon source. mdpi.com While glucose-d7 is a common carbon source, its cost can be prohibitive. mdpi.com An alternative and more cost-effective option is glycerol-d8. mdpi.com Furthermore, researchers have explored the in-house production of deuterated carbon sources like pyruvate-d3, which can be synthesized through a relatively simple procedure. mdpi.com
To overcome the slower growth rates and lower protein yields often associated with deuterated media, various optimization techniques are employed. scirp.orgresearchgate.net These include:
Adaptation of host strains: Gradually acclimatizing E. coli strains to increasing concentrations of D₂O can lead to the selection of highly deuterium-tolerant strains with improved growth characteristics. researchgate.nettandfonline.com
Optimization of culture conditions: Fine-tuning parameters such as temperature, induction time, and nutrient composition can significantly boost protein expression yields. scirp.org For instance, a longer period for clearing unlabeled nutrients before induction can improve the incorporation rate of isotopes. scirp.org
Use of auto-induction media: This type of medium contains optimized levels of glucose, glycerol (B35011), and lactose (B1674315), allowing for cell growth on glycerol and subsequent auto-induction of protein expression from lactose metabolism after glucose depletion. This method is also favorable for metabolic rates in deuterated media. scirp.org
The level of deuterium incorporation can be very high with these methods. For example, growing E. coli in a medium with 99.8% D₂O and 97% deuterated glucose-d₇ can lead to deuterium enrichment levels as high as 97.5 atom% for alanine. core.ac.uk Even with less stringent conditions, such as using deuterated amino acid supplements in H₂O-based media, deuteration levels of 60-92% can be achieved. researchgate.net
Minimizing Isotope Scrambling and Metabolic Interconversion
A significant challenge in isotopic labeling is the phenomenon of isotope scrambling, where the isotopic label is unintentionally transferred from the intended molecule to other molecules through metabolic pathways. scirp.org In the context of deuterated alanine, this can lead to the dilution of the isotopic label and the appearance of deuterium in other amino acids, complicating data analysis.
Metabolic interconversion is a primary driver of isotope scrambling. E. coli, for example, possesses enzymes that can catalyze the conversion of one amino acid into another. scirp.org To mitigate this, several strategies can be employed:
Use of Auxotrophic Strains: Auxotrophic strains of E. coli are genetically modified to lack the ability to synthesize one or more specific amino acids. scirp.org By using a strain that cannot produce certain amino acids, the metabolic pathways that would lead to scrambling from the labeled alanine are blocked.
Enzyme Inhibitors: The activity of enzymes responsible for amino acid interconversion can be reduced by using specific inhibitors. scirp.org
Cell-Free Synthesis: In vitro protein synthesis systems that lack the enzymes responsible for interconversion offer a powerful alternative to cell-based expression for preventing scrambling. scirp.org
Precursor-Based Labeling: Supplying the culture with a deuterated precursor that is closer to the final amino acid in the biosynthetic pathway can minimize the opportunities for the label to be diverted into other metabolic routes. For alanine, using a precursor like deuterated pyruvate (B1213749) can be effective. mdpi.com
Site-Specific and Segmental Isotope Labeling Approaches
For many advanced NMR experiments, uniform deuteration is not ideal. Instead, site-specific or segmental labeling, where only particular amino acid types or specific regions of a protein are labeled, is required. scirp.orgutoronto.ca This approach simplifies complex spectra and allows for the study of specific regions of interest within a large protein.
Use of Auxotrophic Bacterial Strains
As mentioned previously, auxotrophic bacterial strains are invaluable for site-specific labeling. scirp.org By using a strain that is deficient in the synthesis of a particular amino acid, that specific amino acid, in its isotopically labeled form (e.g., DL-Alanine-2,3,3,3-d4), can be added to the growth medium and will be incorporated into the protein without significant dilution from endogenous synthesis. This allows for the selective labeling of all alanine residues in the protein.
Precursor-Based Labeling Strategies
The addition of isotopically labeled precursors to the growth medium is a widely used strategy for selective labeling. mdpi.comrsc.orgisotope.com This is particularly effective for labeling the methyl groups of isoleucine, leucine, and valine (ILV) by adding α-keto acid precursors to a D₂O-based culture medium. isotope.com For alanine, a similar principle applies. The use of deuterated pyruvate can lead to the efficient incorporation of deuterium into alanine. mdpi.com
Biocatalytic methods have also emerged as a powerful tool for producing selectively labeled amino acids. For instance, a one-pot, two-enzyme system using a soluble hydrogenase and L-alanine dehydrogenase can produce α-deuterated L-alanine in gram quantities. rsc.org This method is highly customizable, allowing for different ²H/¹³C/¹⁵N labeling patterns with high selectivity and atom economy. rsc.org
Comparison of Cell-Based and Cell-Free Protein Labeling Methodologies
Both cell-based and cell-free systems are widely used for producing isotopically labeled proteins, each with its own set of advantages and disadvantages. scirp.org
Cell-Based Expression:
Advantages: This is the most popular and cost-effective method for producing large quantities of labeled protein. scirp.org Established protocols and a wide variety of expression vectors and host strains are readily available. scirp.org High cell densities can be achieved, leading to high protein yields. scirp.org
Disadvantages: The complexity of cellular metabolism can lead to isotope scrambling and toxicity issues, especially when using high concentrations of D₂O. scirp.orgresearchgate.net The process of optimizing growth and expression conditions for each new protein can be time-consuming. scirp.org
Cell-Free Protein Synthesis (CFPS):
Advantages: CFPS systems offer precise control over the reaction environment, which can significantly reduce or eliminate isotope scrambling. scirp.org They are also amenable to the incorporation of non-natural amino acids and can be faster than cell-based methods since they bypass the need for cell culture. scirp.org The direct use of labeled amino acids in the reaction mixture ensures efficient incorporation.
Disadvantages: The cost of CFPS reagents can be significantly higher than that of cell-based expression, and scaling up to produce large quantities of protein can be challenging and expensive. scirp.org The yields of functional protein can sometimes be lower than in cell-based systems.
The choice between cell-based and cell-free methodologies ultimately depends on the specific requirements of the experiment, including the desired labeling pattern, the amount of protein needed, and budgetary constraints.
Here is an interactive data table summarizing the comparison of cell-based and cell-free protein labeling methodologies:
| Feature | Cell-Based Expression | Cell-Free Protein Synthesis |
|---|---|---|
| Cost | Generally lower, more cost-effective for large scale. scirp.org | Higher reagent costs, can be expensive to scale up. scirp.org |
| Isotope Scrambling | Prone to scrambling due to metabolic pathways. scirp.org | Minimal to no scrambling, offering cleaner labeling. scirp.org |
| Control over Labeling | Less direct control, relies on metabolic manipulation. scirp.org | Precise control by direct addition of labeled amino acids. |
| Yield | Can achieve very high yields with optimization. scirp.org | Yields can be lower and more variable. scirp.org |
| Speed | Slower, requires cell growth and induction phases. scirp.org | Faster, bypasses the need for cell culture. |
| Toxicity Issues | High D₂O concentrations can be toxic to cells. researchgate.net | Less susceptible to toxicity issues. |
| Incorporation of Non-natural Amino Acids | Can be challenging. | More straightforward to incorporate. |
Impact of Deuteration on Biological Systems and Pharmaceutical Research
Influence of Deuterium (B1214612) Substitution on Pharmacokinetic and Metabolic Profiles
Deuteration of a molecule can significantly alter its journey through the body, affecting how it is absorbed, distributed, metabolized, and excreted (ADME). This alteration is primarily due to the kinetic isotope effect (KIE), where the stronger C-D bond can slow down metabolic reactions that involve the cleavage of this bond. nih.gov
In pharmaceutical research, this effect is harnessed to enhance the metabolic profile of a drug. nih.govnih.gov By replacing hydrogen with deuterium at specific molecular sites vulnerable to metabolic breakdown, particularly by cytochrome P450 enzymes, the rate of metabolism can be decreased. nih.gov This often leads to an improved pharmacokinetic profile, which can include a longer biological half-life, increased systemic exposure (Area Under the Curve, AUC), and reduced formation of potentially toxic metabolites. nih.gov Consequently, a deuterated drug might require lower or less frequent dosing compared to its non-deuterated counterpart.
While direct, comprehensive pharmacokinetic studies on DL-Alanine-2,3,3,3-d4 are not extensively detailed in publicly available literature, the principles of deuteration apply. Alanine (B10760859) itself is central to major metabolic pathways, including the glucose-alanine cycle. ahb-global.com The deuteration at the 2, 3, 3, and 3 positions makes DL-Alanine-2,3,3,3-d4 a metabolically stable version of the amino acid. This stability is crucial when it is used as a tracer, as it ensures the isotopic label is not prematurely lost, allowing for accurate tracking through various metabolic transformations.
| Parameter | General Effect of Deuteration | Rationale |
| Metabolic Rate | Decreased | The Carbon-Deuterium bond is stronger than the Carbon-Hydrogen bond, leading to a slower rate of cleavage in enzyme-catalyzed reactions (Kinetic Isotope Effect). nih.gov |
| Biological Half-life | Increased | A slower metabolic rate means the compound remains in the body for a longer period before being eliminated. |
| Systemic Exposure (AUC) | Increased | Reduced clearance and a longer half-life result in greater overall exposure to the compound. nih.gov |
| Metabolite Profile | Altered | Deuteration can shift metabolism away from the deuterated site, potentially reducing the formation of specific metabolites, including those that may be toxic. |
Role of Deuterated Alanine in Drug Development as a Tracer
One of the most significant applications of deuterated compounds like DL-Alanine-2,3,3,3-d4 in drug development is their use as stable isotope tracers. medchemexpress.com Because the chemical properties of a deuterated molecule are nearly identical to its non-deuterated version, it can participate in biological processes in the same way without significantly altering the system under study. However, its increased mass allows it to be distinguished and quantified by mass spectrometry.
In metabolic research, deuterated alanine is an invaluable tool for several key applications:
Measuring Protein Synthesis and Breakdown: L-Alanine-2,3,3,3-d4 is used as a standard and a tracer to measure the rate of muscle protein synthesis. nih.gov By administering a source of deuterium, such as deuterated water (D₂O), researchers can measure the rate at which deuterium is incorporated into alanine and subsequently into newly synthesized proteins. nih.govresearchgate.net This provides crucial information on how different conditions, diseases, or therapeutic interventions affect protein metabolism.
Elucidating Metabolic Pathways: As a central hub in metabolism, alanine is interconnected with carbohydrate and lipid metabolism. By administering DL-Alanine-2,3,3,3-d4 and tracking the deuterium label, scientists can map the flow of metabolites through critical pathways like gluconeogenesis (the synthesis of glucose) and the Krebs cycle. nih.gov This is vital for understanding metabolic diseases like diabetes and for assessing how a new drug impacts these pathways.
Internal Standards for Bioanalysis: In quantitative mass spectrometry, deuterated compounds serve as ideal internal standards. By adding a known amount of DL-Alanine-2,3,3,3-d4 to a biological sample, researchers can accurately quantify the amount of endogenous, non-deuterated alanine, correcting for any sample loss during preparation and analysis.
Elucidating Enzymatic Reaction Mechanisms through Deuterium Isotope Effects
The kinetic isotope effect (KIE) observed with deuterated substrates is a powerful tool for dissecting the mechanisms of enzyme-catalyzed reactions. The KIE is the change in the rate of a reaction when an atom in the reactants is substituted with one of its heavier isotopes. For DL-Alanine-2,3,3,3-d4, the focus is often on the deuterium at the alpha-carbon (Cα), as the cleavage of the Cα-H bond is a key step in many reactions involving alanine.
A prime example is the study of alanine racemase, an enzyme that catalyzes the interconversion of L-alanine and D-alanine and is a key target for antibacterial drugs. nih.govacs.org The reaction mechanism involves the abstraction of a proton from the Cα of alanine. By comparing the reaction rates of normal alanine with Cα-deuterated alanine, researchers can determine if this proton abstraction step is rate-limiting.
Studies on alanine racemase from Geobacillus stearothermophilus have used deuterated alanine to distinguish between different possible mechanisms, such as a concerted double-proton transfer versus a stepwise mechanism involving a carbanionic intermediate. acs.orgresearchgate.net The observation of how the primary substrate KIE (from Cα-deuteration) and the solvent isotope effect (using D₂O) influence each other provided strong evidence for a stepwise mechanism where a substrate-based carbanion is an obligatory intermediate. acs.orgresearchgate.net
| Enzyme | Isotope Effect Measured | Finding | Mechanistic Insight |
| Alanine Racemase | Primary KIE (Cα-deuterated alanine) | KIEs of ~1.3 on kcat and kcat/KM for both L- and D-alanine. nih.gov | Cα-proton abstraction is part of the rate-limiting step. |
| Alanine Racemase | Intrinsic Primary KIE | 1.66 (L to D direction) and 1.57 (D to L direction). acs.orgfigshare.com | Suggests an early transition state for proton abstraction in the D to L direction and a late transition state in the L to D direction. acs.orgfigshare.com |
| Alanine Racemase | Secondary KIE | Secondary KIEs were observed for the aldimine formation steps. acs.orgfigshare.com | Implies significant ground-state destabilization of the C-H bond via hyperconjugation. acs.orgfigshare.com |
| Alanine Racemase | Multiple KIEs (Substrate and Solvent) | The primary substrate KIE was reduced in D₂O compared to H₂O. acs.orgresearchgate.net | Strongly supports a stepwise racemization mechanism involving a carbanionic intermediate, rather than a concerted transfer. acs.orgresearchgate.net |
Stereochemical Considerations in Deuterated Alanine Research (DL- vs D-Enantiomers)
Alanine exists as two enantiomers, L-alanine and D-alanine, which are non-superimposable mirror images of each other. While L-alanine is one of the 20 proteinogenic amino acids, D-alanine plays crucial roles, particularly in the structure of bacterial cell walls. acs.org The designation "DL-alanine" refers to a racemic mixture containing equal amounts of both enantiomers. When studying DL-Alanine-2,3,3,3-d4, it is essential to consider the distinct biological roles and fates of each stereoisomer.
Research has focused on methods for the stereoselective synthesis of deuterated alanine enantiomers. For example, a combination of an achiral pyridoxal analogue and a chiral base has been developed for the catalytic deuteration of L-alanine with inversion of stereochemistry to produce deuterated D-alanine. nih.gov This same system can also catalyze the deuteration of D-alanine with retention of stereochemistry. nih.gov Such methods are significant because they allow a racemic mixture of alanine to be catalytically deuterated to yield an enantiomeric excess of a specific deuterated enantiomer, which is crucial for stereospecific biological studies. nih.gov
The study of individual deuterated enantiomers is critical for several reasons:
Probing Enzyme Stereospecificity: Enzymes are highly stereospecific. Using enantiomerically pure L-alanine-d4 or D-alanine-d4 allows researchers to investigate enzymes that act specifically on one enantiomer, such as D-amino acid oxidase or alanine racemase, without interference from the other.
Pharmacokinetic Differences: The pharmacokinetic profiles of D- and L-alanine can differ. For instance, a study on the oral intake of D-alanine in humans showed it is rapidly absorbed and cleared. nih.gov Understanding how deuteration might affect the pharmacokinetics of each enantiomer individually is important for therapeutic applications.
Resolution of Racemic Mixtures: The separation, or resolution, of DL-alanine is a key industrial process. Methods for this include enzymatic resolution, where an enzyme selectively acts on one enantiomer, and preferential crystallization. google.comresearchgate.netgoogle.com The principles of these resolution techniques would apply equally to DL-Alanine-2,3,3,3-d4, allowing for the preparation of the individual deuterated enantiomers for specific research needs.
Q & A
Basic: What is the primary application of DL-Alanine-2,3,3,3-d4 in metabolomics studies?
DL-Alanine-2,3,3,3-d4 is widely used as an internal standard in gas chromatography-mass spectrometry (GC-MS) to improve quantification accuracy. For example, in breast milk metabolomics, it is added to samples during extraction to normalize analyte signals and correct for technical variability during derivatization and ionization . Methodologically, researchers typically use a fixed concentration (e.g., 10 mM) and validate its stability under experimental conditions (e.g., cold methanol extraction, SpeedVac drying) to ensure reproducible retention times and minimal matrix interference .
Basic: How does isotopic purity (e.g., 98 atom% D) impact experimental design for DL-Alanine-2,3,3,3-d4?
Isotopic purity is critical for minimizing natural abundance interference. For instance, a 98 atom% deuterium label ensures that <2% of unlabeled alanine contributes to the baseline signal, which is essential for accurate quantification in tracer studies. Researchers must verify purity via manufacturer certificates (e.g., CATO, Kanto Reagents) and corroborate it with in-house nuclear magnetic resonance (NMR) or high-resolution MS validation to avoid confounding results from isotopic impurities .
Advanced: How can isotopic cross-talk between DL-Alanine-2,3,3,3-d4 and other deuterated metabolites be mitigated in multi-label flux experiments?
Isotopic cross-talk arises when overlapping mass-to-charge (m/z) ratios of deuterated compounds interfere with target analytes. To address this:
- Chromatographic separation : Optimize gradient elution to resolve co-eluting isotopes (e.g., DL-Alanine-d4 vs. L-Valine-d8) .
- High-resolution MS : Use instruments with >60,000 resolution (e.g., Orbitrap) to distinguish near-isobaric ions.
- Mathematical correction : Apply isotope correction algorithms, such as those used in 13C metabolic flux analysis, to subtract background signals .
Advanced: What statistical methods are recommended for controlling false discovery rates (FDR) when analyzing datasets involving multiple deuterated internal standards?
When using multiple isotopic standards (e.g., DL-Alanine-d4, Glycine-d2) in large-scale metabolomics, the Benjamini-Hochberg procedure is recommended to control FDR. This method adjusts p-values to limit the expected proportion of false positives among significant findings. For example, a q-value threshold of 0.05 ensures that only 5% of reported metabolite changes are likely spurious .
Basic: What precautions are necessary when handling DL-Alanine-2,3,3,3-d4 in cell culture studies?
Although classified as non-hazardous under OSHA HCS, researchers should:
- Avoid inhalation of dust by using fume hoods during weighing.
- Store the compound at –20°C in airtight containers to prevent deuterium exchange with ambient moisture, which could alter isotopic integrity .
Advanced: How does DL-Alanine-2,3,3,3-d4 enhance the study of metal ion chelation dynamics compared to non-deuterated alanine?
Deuterated alanine enables precise tracking of metal-binding kinetics via isotope-sensitive techniques like neutron scattering or deuterium NMR. For example, in studies of Cu²⁺ chelation, the deuterium label reduces spin relaxation interference, allowing clearer observation of coordination geometry shifts. Researchers must account for kinetic isotope effects (KIEs), which may slow reaction rates by 10–20% compared to protiated alanine .
Basic: What are the limitations of using DL-Alanine-2,3,3,3-d4 in in vivo metabolic tracing?
Key limitations include:
- Deuterium exchange : Rapid exchange with body water (t½ ~1–3 hours) limits long-term tracing.
- Stereochemical interference : The DL-racemic mixture may confound enantiomer-specific pathways, necessitating chiral separation or use of enantiopure L-Alanine-d4 .
Advanced: How can researchers validate the stability of DL-Alanine-2,3,3,3-d4 under extreme pH conditions in nanomaterial synthesis?
Stability validation involves:
- pH titration assays : Monitor deuterium retention via LC-MS after exposing the compound to pH 1–14 buffers.
- Thermogravimetric analysis (TGA) : Assess decomposition temperatures under acidic/basic conditions.
- Control experiments : Compare deuterium loss rates with non-deuterated alanine using isotope ratio mass spectrometry .
Table 1: Key Physicochemical Properties of DL-Alanine-2,3,3,3-d4
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 93.11 g/mol | |
| Isotopic Purity | ≥98 atom% D | |
| Recommended Storage | –20°C in desiccated container | |
| CAS Number | 53795-92-9 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
